3-(benzenesulfonyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and piperidine rings would give the molecule a certain degree of rigidity, while the trifluoroethyl group could introduce some electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could increase its lipophilicity, while the amide group could allow for hydrogen bonding .Mechanism of Action
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. If it’s a useful reagent or intermediate in chemical synthesis, research could focus on improving its synthesis and exploring its utility in various reactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)13-22-9-6-14(7-10-22)12-21-16(23)8-11-26(24,25)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNSOOGLSUTXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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